molecular formula C46H90O4 B14669145 Dihexadecyl tetradecanedioate CAS No. 42234-43-5

Dihexadecyl tetradecanedioate

Cat. No.: B14669145
CAS No.: 42234-43-5
M. Wt: 707.2 g/mol
InChI Key: XMVITJJVQNKUSY-UHFFFAOYSA-N
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Description

Its molecular formula is C₄₄H₈₄O₄, with a structure represented as O=C(O-C₁₆H₃₃)-(CH₂)₁₂-C(O-O-C₁₆H₃₃)=O. While direct data on its physical properties (e.g., melting point, solubility) are absent in the provided evidence, its structural analogs suggest moderate thermal stability and low water solubility due to the extended hydrocarbon chains.

Properties

CAS No.

42234-43-5

Molecular Formula

C46H90O4

Molecular Weight

707.2 g/mol

IUPAC Name

dihexadecyl tetradecanedioate

InChI

InChI=1S/C46H90O4/c1-3-5-7-9-11-13-15-17-19-23-27-31-35-39-43-49-45(47)41-37-33-29-25-21-22-26-30-34-38-42-46(48)50-44-40-36-32-28-24-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3

InChI Key

XMVITJJVQNKUSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexadecyl tetradecanedioate can be synthesized through esterification reactions involving tetradecanedioic acid and hexadecanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The reaction can be represented as follows:

Tetradecanedioic acid+2HexadecanolDihexadecyl tetradecanedioate+2Water\text{Tetradecanedioic acid} + 2 \text{Hexadecanol} \rightarrow \text{this compound} + 2 \text{Water} Tetradecanedioic acid+2Hexadecanol→Dihexadecyl tetradecanedioate+2Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Dihexadecyl tetradecanedioate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to tetradecanedioic acid and hexadecanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Tetradecanedioic acid and hexadecanoic acid.

    Reduction: Hexadecanol and tetradecanediol.

    Hydrolysis: Tetradecanedioic acid and hexadecanol.

Scientific Research Applications

Dihexadecyl tetradecanedioate has several scientific research applications:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in lipid metabolism and as a component of lipid-based drug delivery systems.

    Medicine: Explored for its use in controlled-release formulations and as a carrier for hydrophobic drugs.

    Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its emollient properties.

Mechanism of Action

The mechanism of action of dihexadecyl tetradecanedioate in biological systems involves its incorporation into lipid bilayers and interaction with cellular membranes. It can modulate membrane fluidity and permeability, affecting the transport of molecules across the membrane. Additionally, it may influence lipid metabolism pathways and cellular signaling processes.

Comparison with Similar Compounds

Dihexadecyl Decanedioate (CAS 26719-48-2)

  • Molecular Formula : C₄₂H₈₂O₄
  • Structure : Features a shorter decanedioic acid (C₁₀) backbone compared to tetradecanedioate (C₁₄).
  • Key Differences :
    • Reduced chain length in the diacid component likely lowers melting point and viscosity relative to Dihexadecyl tetradecanedioate.
    • Classified under Group 45-123 in heat capacity studies, indicating distinct thermodynamic properties .

Dihexadecyl Hydrogen Phosphate

  • Functional Group : Phosphate (-PO₄H) instead of ester.
  • Applications: Used in electrochemical sensors (e.g., CdO/Fe₃O₄/CPE electrodes) due to enhanced electron transfer kinetics. Exhibits higher oxidation currents (50 µM ACV) and lower potentials compared to unmodified electrodes .

Methyl Tetradecanoate (CAS 124-10-7)

  • Molecular Formula : C₁₅H₃₀O₂
  • Structure: Monoester with a methyl group and C₁₄ fatty acid chain.
  • Key Differences: Lower molecular weight and higher volatility due to shorter alkyl substituents. Commonly used in fragrances and solvents, contrasting with the non-volatile, high-molecular-weight diesters .

Dihexadecyl Peroxydicarbonate

  • Functional Group : Peroxydicarbonate (-O-CO-O-O-CO-O-).
  • Reactivity : Highly unstable, decomposes to release CO₂ and radicals, making it suitable as a polymerization initiator. Toxicity data suggest moderate risks in experimental settings .

Data Table: Comparative Overview

Compound Molecular Formula Functional Groups Key Applications Notable Properties
This compound C₄₄H₈₄O₄ Diester Lubricants, surfactants Long-chain, hydrophobic
Dihexadecyl Decanedioate C₄₂H₈₂O₄ Diester Heat capacity studies Shorter diacid chain
Dihexadecyl Hydrogen Phosphate Not provided Phosphate Electrochemical sensors Enhances electron transfer
Methyl Tetradecanoate C₁₅H₃₀O₂ Monoester Fragrances, solvents High volatility
Dihexadecyl Peroxydicarbonate Not provided Peroxydicarbonate Polymerization initiator Thermally unstable

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